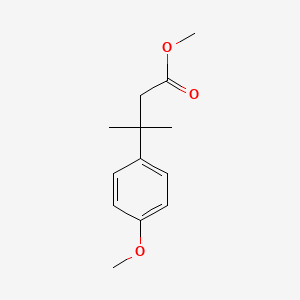
Methyl 3-(4-methoxyphenyl)-3-methylbutanoate
Vue d'ensemble
Description
“Methyl 3-(4-methoxyphenyl)-3-methylbutanoate” is a chemical compound. It is an ester formed from methoxycinnamic acid and 2-ethylhexanol . It is a liquid that is insoluble in water .
Synthesis Analysis
The synthesis of related compounds has been reported using methanesulfonic acid as a catalyst in a microwave-assisted reaction. One of the synthesis pathways for “Methyl 3-(4-methoxyphenyl)-3-methylbutanoate” includes cross metathesis . The high efficiency of the nitro-Grela catalyst has been used in the cross metathesis of trans-anethole with 2-ethylhexyl acrylate to produce “Methyl 3-(4-methoxyphenyl)-3-methylbutanoate” (86% yield) .Applications De Recherche Scientifique
Chemical Constituents and Spectroscopic Analysis
Phenolic Derivatives Identification : Methyl 3-(4-methoxyphenyl)-3-methylbutanoate has been identified in the investigation of whole herbs of Aster indicus L., showcasing its presence in natural sources and relevance in phytochemical studies (Lin et al., 2007).
Spectral Analysis for New Organic Compounds : The compound has been used in vibrational spectral studies, particularly in the context of new organic non-linear optic crystals. These studies involve advanced techniques like Fourier transform Raman and IR spectroscopy, highlighting its utility in materials science and spectroscopic analysis (Sajan et al., 2005).
Synthesis and Chemical Transformation
Synthetic Pathways Development : Research has focused on the development of new synthetic pathways using this compound, demonstrating its utility in organic synthesis. This includes the synthesis of various heterocyclic and aromatic compounds, which are important in pharmaceutical research (Vijayakumari et al., 2006).
Organic Reaction Studies : Studies have explored its reactions under specific conditions, such as its oxidation in certain chemical systems. These studies contribute to a deeper understanding of its reactivity and potential applications in chemical synthesis (Vasilyev et al., 2003).
Biological and Pharmacological Applications
Antibacterial Activity Research : Research into new phenylpropanoids derived from this compound has shown potential antibacterial activities. This indicates its relevance in the development of new antibacterial agents and contributes to medicinal chemistry (Osarumwense, 2022).
Enzyme Inhibition Studies : It has been part of studies investigating the inhibition of rat liver microsomal retinoic acid metabolizing enzymes. Such studies are crucial in understanding metabolic pathways and developing new therapeutic agents (Mason et al., 2003).
Propriétés
IUPAC Name |
methyl 3-(4-methoxyphenyl)-3-methylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c1-13(2,9-12(14)16-4)10-5-7-11(15-3)8-6-10/h5-8H,9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHAIAIAOCNHGGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=O)OC)C1=CC=C(C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(4-methoxyphenyl)-3-methylbutanoate | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

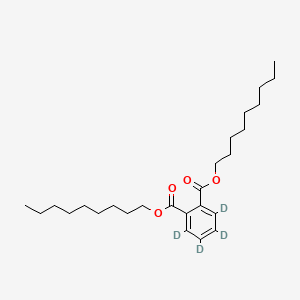
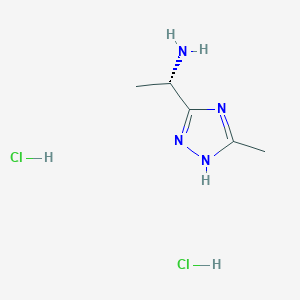
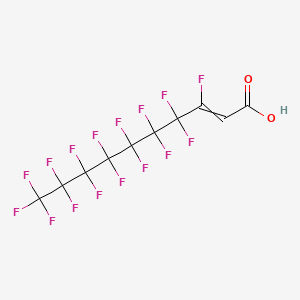
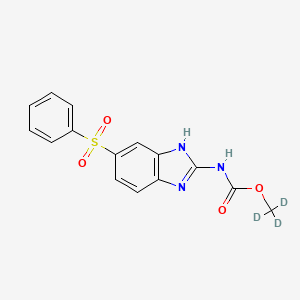
![(3AR,6aS)-hexahydropyrrolo[3,4-c]pyrrol-1(2H)-one](/img/structure/B1456440.png)
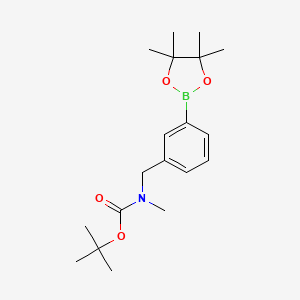
![1,3-Diazaspiro[4.5]decane-2,4,8-trione](/img/structure/B1456444.png)
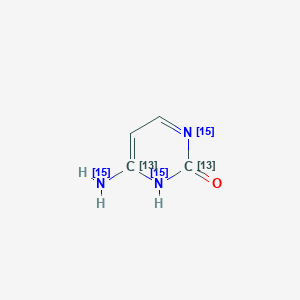

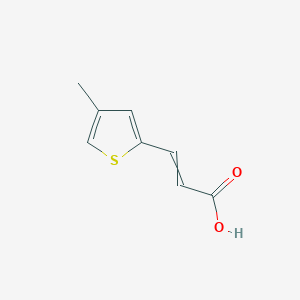
![Benzyl 4-[4-(hydroxymethyl)phenoxy]piperidine-1-carboxylate](/img/structure/B1456450.png)
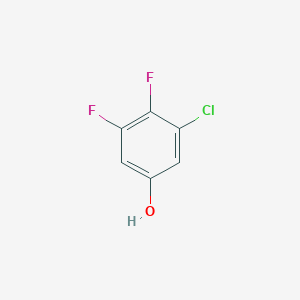
![4-[5-(4-Methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-benzene-1,2-diamine](/img/structure/B1456453.png)
![O-[[4-cyclohexyl-3-(trifluoromethyl)phenyl]methyl]hydroxylamine](/img/structure/B1456456.png)